molecular formula C22H28N2O3S B2519886 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 941906-71-4

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2519886
CAS RN: 941906-71-4
M. Wt: 400.54
InChI Key: BVNDDPQICWVPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Protein Kinases

Research has shown that isoquinolinesulfonamides, including compounds similar to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide, act as potent inhibitors of cyclic AMP-dependent protein kinase (PKA) and have selective inhibitory actions against this kinase with minimal effects on other kinases. This property is utilized in studying the role of PKA in cellular processes, such as neurite outgrowth from PC12 cells, indicating a potential for neurological research applications (Hidaka et al., 1984).

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated significant antimicrobial activity. For instance, novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its derivatives showed higher antimicrobial activity compared to the parent compounds against various strains of bacteria and fungi (Vanparia et al., 2010).

Fluorescence and Spectroscopy

Certain derivatives of isoquinolinesulfonamides, when reacted with homophthalaldehyde, produce fluorescent compounds. This reaction has been exploited in the synthesis of fluorescent markers for biological and chemical analyses, indicating the compound's utility in spectroscopic studies and the development of fluorescent probes (Troschütz & Heinemann, 1996).

Antitumor Activity

Isoquinolinesulfonamides and their derivatives have been explored for their potential antitumor properties. For example, novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity, showing potency against various cancer cell lines (Alqasoumi et al., 2010).

Catalysis and Organic Synthesis

Research into the cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide has enabled the synthesis of various benzonitrile derivatives, highlighting the compound's relevance in catalysis and the development of new synthetic methodologies for organic compounds (Chaitanya et al., 2013).

properties

IUPAC Name

2,4,5-trimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-14(2)13-24-20-8-7-19(12-18(20)6-9-22(24)25)23-28(26,27)21-11-16(4)15(3)10-17(21)5/h7-8,10-12,14,23H,6,9,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNDDPQICWVPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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